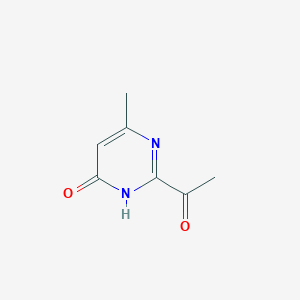

2-acetyl-6-methylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-acetyl-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-6(11)9-7(8-4)5(2)10/h3H,1-2H3,(H,8,9,11) |

InChI Key |

PGRFPMOINIOUHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyl 6 Methylpyrimidin 4 3h One and Analogues

General Principles and Foundational Reactions in Pyrimidinone Synthesis

The synthesis of pyrimidines and their derivatives, such as pyrimidinones (B12756618), fundamentally relies on the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) component. wikipedia.orgbu.edu.eg This foundational principle allows for the construction of the six-membered heterocyclic ring. Key N-C-N building blocks include amidines, urea (B33335), thiourea (B124793), and guanidine. The choice of the C-C-C fragment, often a β-dicarbonyl compound or its equivalent, dictates the substitution pattern on the final pyrimidinone ring. wikipedia.org For instance, the reaction of β-dicarbonyl compounds with urea leads to the formation of 2-pyrimidinones, while guanidines yield 2-aminopyrimidines. wikipedia.org The systematic study of pyrimidines began in 1884 when Pinner synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org

Classical and Contemporary Synthetic Routes to Pyrimidinones

The synthesis of the pyrimidinone scaffold has evolved significantly over the years, with classical methods being refined and novel, more efficient strategies being developed. These approaches offer chemists a versatile toolkit for accessing a wide array of pyrimidinone derivatives.

Condensation reactions are a classical and widely employed method for the formation of the pyrimidinone ring. The Biginelli reaction, first reported in 1891, is a paramount example of a one-pot cyclocondensation to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). jmchemsci.commdpi.com This acid-catalyzed reaction typically involves the condensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea. jmchemsci.commdpi.com The versatility of this reaction allows for the synthesis of a diverse range of substituted pyrimidinones. mdpi.com Modifications to the classical Biginelli reaction have been developed to improve yields and expand the substrate scope. For example, the Atwal modification involves the pre-formation of an unsaturated carbonyl compound via a Knoevenagel condensation, which then reacts with a substituted isourea in a basic medium. mdpi.com

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-keto ester, Urea/Thiourea | Acid-catalyzed, one-pot synthesis of DHPMs. | jmchemsci.commdpi.com |

| Atwal Modification | Pre-formed unsaturated carbonyl, O,S-substituted isourea | Improves efficiency, especially with hindered aldehydes. | mdpi.com |

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis for generating molecular diversity. researchgate.netnih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates portions of all the reactants. researchgate.net MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. researchgate.netnih.gov The Biginelli reaction is a classic example of a three-component reaction used for pyrimidinone synthesis. jmchemsci.comnih.gov

Modern MCRs for pyrimidinone synthesis often employ various catalysts to enhance efficiency and selectivity. For instance, iron-catalyzed MCRs have been used for the synthesis of amide-functionalized DHPM derivatives in a one-pot process. rsc.org Similarly, copper(II) salts have been utilized as effective Lewis acid catalysts for the one-pot synthesis of DHPMs. rsc.org The development of novel MCRs continues to expand the accessible chemical space of pyrimidinone derivatives, providing a platform for the discovery of new bioactive compounds. jmchemsci.comuevora.pt

| Methodology | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Classical Condensation (e.g., Biginelli) | Well-established, readily available starting materials. | Can require harsh conditions, may have limited scope. | jmchemsci.commdpi.com |

| Multi-component Reactions (MCRs) | High atom economy, operational simplicity, rapid access to diversity. | Optimization can be complex, mechanism may be difficult to elucidate. | researchgate.netnih.govrsc.org |

Targeted Synthetic Strategies for 2-acetyl-6-methylpyrimidin-4(3H)-one Precursors and Structural Analogues

The synthesis of specifically substituted pyrimidinones like this compound often requires tailored strategies that utilize specific precursors and reaction pathways.

The reaction between β-ketoesters and urea or thiourea derivatives is a cornerstone for the synthesis of a wide range of pyrimidinone structures. distantreader.orgresearchgate.net This approach is a variation of the Biginelli reaction, where the aldehyde component is either omitted or replaced by a component that provides the desired substituent at the 2-position. For the synthesis of this compound, a key precursor would be a β-dicarbonyl compound that can provide the acetyl group at the 2-position and the methyl group at the 6-position. The reaction of ethyl acetoacetate (a β-ketoester) with urea or thiourea is a common method for producing 6-methyluracil (B20015) derivatives. wikipedia.org To introduce the 2-acetyl group, a diketo compound or a derivative that can be converted to an acetyl group would be necessary.

Recent research has focused on developing more environmentally friendly and efficient methods for these condensations. For example, caffeine (B1668208) has been reported as a natural and biodegradable catalyst for the one-pot, three-component Biginelli reaction of β-keto esters, aromatic aldehydes, and urea/thiourea under solvent-free conditions. distantreader.orgresearchgate.net

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis due to its high acidity and reactivity. rsc.org It can serve as a potent C-C-C synthon in the construction of heterocyclic rings. researchgate.net The unique properties of Meldrum's acid, such as the high electrophilicity of its C4 and C6 positions, make it a valuable precursor for various cyclization reactions. rsc.org

In the context of pyrimidinone synthesis, derivatives of Meldrum's acid can undergo cascade cyclizations. nih.govmanchester.ac.uk For instance, unsaturated Meldrum's acid derivatives can be converted into complex molecular architectures through radical cyclization cascades. nih.govmanchester.ac.uk While direct synthesis of this compound using Meldrum's acid might not be a standard route, its derivatives can be employed to construct highly functionalized precursors that can then be cyclized to form the desired pyrimidinone ring. The thermal decomposition of Meldrum's acid derivatives can also generate reactive ketene (B1206846) intermediates, which can participate in cycloaddition reactions to form heterocyclic systems. rsc.org

Advanced Approaches for Specific Substituent Introduction and Elaboration

Once the fundamental pyrimidinone core is synthesized, its properties can be finely tuned through the introduction or modification of various substituents. Advanced methodologies have moved beyond simple one-pot syntheses to allow for precise and regioselective functionalization of the heterocyclic ring and its appendages.

A prominent strategy for introducing new functional groups is the direct C–H functionalization of the pyrimidine (B1678525) core. This approach avoids the need for pre-functionalized starting materials, making it highly atom-economical. For instance, palladium-catalyzed methods have been developed for the regioselective arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine scaffolds. rsc.org These reactions can proceed through different catalytic cycles, such as Pd(II)/Pd(IV) or Pd(0)/Pd(II), to create new carbon-carbon bonds at a previously unfunctionalized position. rsc.org The pyrimidine ring itself can act as a directing group to guide the C-H activation to a specific site, such as in the palladium-catalyzed arylation, iodination, and acetoxylation of 4-arylpyrimidines. nih.gov

Elaboration of existing substituents is another key strategy for creating complex analogues. A notable example is the synthesis of (E)-6-R-2-styrylpyrimidin-4(3H)-ones. This transformation is achieved through a two-step process starting from 2-(2-oxo-2-arylethylidene)-2,3-dihydropyrimidin-4(1H)-ones. The initial step involves the reduction of the exocyclic keto group using a reducing agent like sodium borohydride (B1222165) to yield an intermediate 2-(2-hydroxy-2-arylethyl)pyrimidin-4(3H)-one. ucj.org.ua This intermediate is then subjected to dehydration, often using orthophosphoric acid at high temperatures, to generate the final styryl product. ucj.org.ua

Furthermore, these elaborated structures can undergo additional modifications. For example, (E)-6-methyl-2-styrylpyrimidin-4(3H)-one can be selectively brominated at the C5 position of the pyrimidine ring upon reaction with an equimolecular amount of bromine. ucj.org.ua In more profound structural modifications, the pyrimidinone ring itself can undergo transformation reactions. Depending on the reagents and conditions, the pyrimidine ring can be converted into other heterocyclic systems, such as imidazolones or isoxazolopyrimidinones. researchgate.net In some cases, a novel pyrimidine-to-benzene ring transformation has been observed, converting a 5-nitro-2(1H)-pyrimidinone into a p-nitrophenol derivative. acs.orgacs.org

Green Chemistry Principles and Sustainable Synthesis of Pyrimidinones

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidinones to address the shortcomings of traditional methods, which often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste. researchgate.net Modern sustainable approaches emphasize the use of multicomponent reactions (MCRs), which enhance efficiency by reducing the number of synthetic steps, thereby saving energy and minimizing waste production. wur.nl The development of environmentally benign protocols, including the use of safer solvents and recyclable catalysts, is central to these efforts. researchgate.net

Solvent-Free and Aqueous Media Reaction Conditions

A primary focus of green synthetic chemistry is the reduction or elimination of volatile organic solvents (VOCs). For pyrimidinone synthesis, particularly for dihydropyrimidinones (DHPMs) via the Biginelli reaction, solvent-free conditions have proven highly effective. nih.gov These reactions can be conducted by simply heating the mixture of reactants or by using techniques like "grindstone chemistry," where reactants are ground together, often with a catalytic amount of a substance, to promote the reaction without any solvent. acs.orgresearchgate.net This approach not only reduces pollution but also simplifies the work-up procedure and can lead to higher yields in shorter reaction times. nih.gov

Water is another green alternative to conventional organic solvents. Syntheses of pyrimidinone derivatives have been successfully carried out in aqueous media. nih.gov For example, metal-free synthesis of pyrimidinones via the Biginelli reaction has been achieved using aqueous sodium dichloroiodate (NaICl2) under reflux conditions. rsc.org The use of water as a solvent is advantageous due to its non-toxic, non-flammable, and inexpensive nature.

| Reaction Type | Catalyst/Promoter | Solvent | Conditions | Key Advantage |

|---|---|---|---|---|

| Biginelli Reaction | [Btto][p-TSA] (Ionic Liquid) | Solvent-Free | 90 °C, 30 min | Short reaction time, avoidance of organic solvents. researchgate.net |

| Biginelli Reaction | CuCl2·2H2O / HCl | Solvent-Free (Grindstone) | Room Temp | Eco-friendly, mild conditions, high yield. acs.orgresearchgate.net |

| Cyclo-condensation | None | Solvent-Free | Heating | Good yield, short time, simple procedure. nih.govresearchgate.net |

| Biginelli Reaction | aq. NaICl2 | Water | Reflux | Metal-free synthesis in an aqueous medium. rsc.org |

| Bis-pyrimidine Synthesis | None | Water | Ultrasound Irradiation | Use of aqueous media for bis-heterocycle synthesis. nih.gov |

Application of Heterogeneous and Recyclable Catalysts

The development of heterogeneous and recyclable catalysts is a cornerstone of sustainable chemistry, as it simplifies product purification, reduces waste, and lowers costs by allowing the catalyst to be reused. rsc.org Homogeneous catalysts are often difficult to separate from the reaction mixture, whereas heterogeneous catalysts can typically be removed by simple filtration. rsc.orgnih.gov

A wide variety of materials have been explored as heterogeneous catalysts for pyrimidinone synthesis:

Clay-Based Catalysts: Montmorillonite-KSF, an acidic clay, has been effectively used as a reusable and heterogeneous catalyst for the Biginelli reaction under solvent-free conditions, offering improved yields and shorter reaction times. wur.nl

Magnetic Nanocatalysts: Nanocatalysts with a magnetic core, such as Fe3O4, allow for extremely easy separation of the catalyst from the reaction mixture using an external magnet. ucj.org.ua These catalysts can be functionalized to enhance their catalytic activity and have been shown to be highly efficient and reusable for several cycles without a significant drop in performance. ucj.org.uaorganic-chemistry.org

Zeolite-Supported Catalysts: Zeolites can support catalysts like molybdophosphoric acid, creating a robust and reusable heterogeneous system for reactions like the three-component cyclocondensation to form dihydropyrimidin-2(1H)-ones. organic-chemistry.org

Ionic Liquids: While often in a liquid phase, ionic liquids can act as recyclable catalysts. For example, the Brønsted acidic ionic liquid [Btto][p-TSA] has been used to catalyze the Biginelli reaction under solvent-free conditions and can be recovered and reused. researchgate.net Similarly, [Hnmp]HSO4 has been used as a recyclable catalyst for pyrimidinone synthesis. nih.gov

| Catalyst | Catalyst Type | Reaction | Conditions | Yield | Reusability |

|---|---|---|---|---|---|

| Fe3O4@C@OSO3H | Magnetic Nanocatalyst | Biginelli Reaction | Solvent-Free, 80 °C | High | Powerful reusability. ucj.org.ua |

| HPA-Montmorillonite-KSF | Clay-supported Heteropoly Acid | Biginelli Reaction | Solvent-Free | High | Reusable. wur.nl |

| MgO | Heterogeneous Base | Three-component synthesis | CH3CN, Reflux | High | Reusable with consistent activity. acs.org |

| [Btto][p-TSA] | Brønsted Acidic Ionic Liquid | Biginelli Reaction | Solvent-Free, 30-90 °C | Good | Recyclable. researchgate.net |

| Zeolite-supported Molybdophosphoric Acid | Zeolite-supported Heteropoly Acid | Biginelli Reaction | Solvent-Free | 85-98% | Reusable for several times. organic-chemistry.org |

| ZnFe2O4 | Heterogeneous Acid-Base | Three-component synthesis | Solvent-Free | High | Reusable. rsc.org |

Chemical Reactivity and Derivatization Strategies of 2 Acetyl 6 Methylpyrimidin 4 3h One

Electrophilic and Nucleophilic Reactions at the Pyrimidinone Ring Nitrogen Atoms (N1, N3)

The pyrimidinone ring of 2-acetyl-6-methylpyrimidin-4(3H)-one contains two nitrogen atoms, N1 and N3, which exhibit distinct reactivity towards electrophiles. The N3 atom is part of an amide-like system, while the N1 atom is adjacent to an endocyclic double bond. The deprotonation of these nitrogen atoms generates an ambident anion, leading to potential regioselectivity challenges in substitution reactions. neliti.com

N-alkylation is a crucial method for functionalizing the pyrimidine (B1678525) ring, often leading to compounds with modified biological activities and physical properties. la-press.org The reaction of 2-substituted pyrimidin-4(3H)-ones with alkylating agents can yield a mixture of N1-alkylated, N3-alkylated, and O-alkylated products. The regioselectivity of this reaction is highly dependent on several factors, including the nature of the alkylating agent, the solvent, the base used for deprotonation, and the counter-ion. neliti.com

Studies on similar pyrimidinone systems have shown that in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate, alkylation can occur at the N1 position. la-press.orgresearchgate.net For instance, the reaction of 4-(trichloromethyl)pyrimidin-2(1H)-one with various alkylating agents preferentially yields N1-alkylated products. la-press.org The choice of solvent can significantly alter the reaction's course; methylation in tetrahydrofuran (B95107) (THF) can lead exclusively to the 1-methylpyrimidinone-4, whereas using ethyl acetate (B1210297) can also favor N1 substitution due to the poor solubility of the sodium salt, making the role of the cation significant. neliti.com In contrast, alkylation of the silver salt of pyrimidinone-4 in benzene (B151609) has been reported to yield a mixture of O-alkylated and N3-alkylated products. neliti.com

| Substrate | Alkylating Agent | Solvent | Base/Counter-ion | Major Product(s) | Reference |

|---|---|---|---|---|---|

| Pyrimidinone-4 | Higher alkyl halides | Absolute alcohol | NaOEt | Mixture of N3- and O4-alkyl products | neliti.com |

| Pyrimidinone-4 | Methyl iodide | THF | NaH | N1-methylpyrimidinone-4 | neliti.com |

| 4-(Trichloromethyl)pyrimidin-2(1H)-one | Diethyl 2-bromomalonate | DMF | K₂CO₃ | N1-alkylation | la-press.org |

| Uracil | Ethyl bromoacetate | CH₃CN | AS@HTC (catalyst) | N1-alkylation | ias.ac.in |

N-acylation of the pyrimidine ring is generally less facile than N-alkylation. A strategy for selective N-acylation of the exocyclic amino functions of pyrimidine nucleosides involves activating the carboxylic acid as a p-nitrophenyl ester and using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) with catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (HOSu). nih.gov A similar approach could potentially be adapted for the N-acylation of this compound, likely favoring the more nucleophilic N1 position under specific conditions.

Reactions Involving the 2-Acetyl Substituent

The 2-acetyl group is a key functional handle, offering opportunities for carbon-carbon bond formation and various functional group interconversions.

The α-protons of the acetyl group are acidic and can be removed by a base to generate an enolate. This enolate can then act as a nucleophile in condensation reactions with aldehydes and ketones. The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base, is particularly relevant. wikipedia.org Studies on the condensation of 2-acetylpyridine, a structural analogue, with various benzaldehyde (B42025) derivatives using dilute ethanolic potassium hydroxide (B78521) or sodium hydroxide at room temperature have yielded chalcone-like compounds (α,β-unsaturated ketones). researchgate.netunib.ac.id It is expected that this compound would undergo similar reactions to produce a range of pyrimidinyl chalcones. ichem.mdichem.md

| Aldehyde | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Benzaldehyde derivatives | KOH | Ethanol | Chalcone | unib.ac.id |

| Substituted aromatic aldehydes | KOH | Ethanol | Chalcone | researchgate.net |

| 2-Formylpyridine | NaOH | Ethanol | Azachalcone and subsequent Michael adducts | ichem.mdichem.md |

The Knoevenagel condensation involves the reaction of the acetyl group with an active methylene (B1212753) compound, but more commonly, it refers to the reaction of an aldehyde or ketone with an active methylene compound. In the context of the 2-acetyl group, it would participate in aldol-type reactions as the ketone component.

The carbonyl group of the 2-acetyl substituent can be transformed into a variety of other functional groups. For instance, it can react with hydrazine (B178648) and its derivatives to form hydrazones. This reaction is a key step in the synthesis of pyrimidine-1,3,4-oxadiazole hybrids, where a pyrimidine-5-carbohydrazide (B3028944) is formed from the corresponding ester and hydrazine monohydrate. tandfonline.com Similarly, reaction with hydroxylamine (B1172632) would yield the corresponding oxime. Furthermore, the carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), providing access to 2-(1-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.

Reactions at the 6-Methyl Substituent

The methyl group at the C6 position of the pyrimidinone ring is analogous to a benzylic methyl group due to its attachment to an unsaturated ring system. The protons of this methyl group are acidic and can be removed by a strong base to form a stabilized carbanion. This carbanion can then react with various electrophiles.

Transformations of Thioxo-Pyrimidinone Intermediates and Derivatives

The oxygen atom of the carbonyl group at the C2 position can be replaced by a sulfur atom to form a thioxo-pyrimidinone, which serves as a versatile intermediate for further functionalization. The key precursor, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (commonly known as 6-methylthiouracil), is typically synthesized via the cyclocondensation of ethyl acetoacetate (B1235776) with thiourea (B124793) in a basic medium. pensoft.netresearchgate.netscispace.com

This thioxo derivative readily undergoes S-alkylation upon reaction with various alkylating agents in the presence of a base. researchgate.net The reaction proceeds via the formation of a thiolate anion, which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of the alkyl halide. A wide range of S-substituted derivatives have been prepared using this method. pensoft.netresearchgate.netscispace.com For example, reaction with substituted phenacyl bromides in methanol (B129727) with sodium methoxide (B1231860) yields 2-((2-oxo-2-arylethyl)thio)-6-methylpyrimidin-4(3H)-one derivatives. pensoft.net These S-alkylated products can undergo further intramolecular cyclization reactions. For instance, treatment with concentrated sulfuric acid can lead to the formation of fused thiazolo[3,2-a]pyrimidin-5-one systems. pensoft.net Besides S-alkylation, S-acylation with reagents like acetyl chloride or benzoyl chloride has also been reported. scispace.comresearchgate.net

| Alkylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Substituted phenacyl bromides | NaOCH₃, Methanol | 2-((2-Oxo-2-arylethyl)thio)-6-methylpyrimidin-4(3H)-one | pensoft.net |

| Substituted alkyl halides | K₂CO₃, DMSO | 2-(Arylalkylthio)-6-methylpyrimidin-4(3H)-one | researchgate.net |

| 2-Chloroacetic acid | KOH (aq) | 2-(2,6-Dihydro-4-methyl-6-oxopyrimidin-2-ylthio)ethanoic acid | scispace.com |

| 2-Chloroethanol | KOH (aq) | 2-(2-Hydroxyethylthio)-6-methylpyrimidin-4(3H)-one | scispace.com |

General Strategies for Scaffold Modification and Diversification for New Chemical Entities

The this compound scaffold serves as a versatile template for chemical modification, offering multiple reactive sites for derivatization and diversification. These modifications are crucial for developing new chemical entities, enabling the systematic exploration of structure-activity relationships (SAR). General strategies for altering this core structure can be categorized into three main approaches: reactions involving the acetyl group, modifications to the pyrimidinone core, and more complex scaffold hopping or deconstruction-reconstruction methodologies to generate entirely new heterocyclic systems.

Modification of the Acetyl Group

The acetyl moiety at the C2 position is a primary site for derivatization. The carbonyl group can undergo a variety of condensation reactions, while the adjacent methyl group provides a handle for further functionalization.

Condensation Reactions: The carbonyl function of the acetyl group can react with various nucleophiles to form a diverse range of derivatives. For instance, reaction with hydrazines or substituted hydrazines can yield corresponding hydrazones. This approach is fundamental in creating precursors for more complex heterocyclic systems, such as triazolopyrimidines. mdpi.com

Formation of Fused Heterocycles: The acetyl group can serve as a key building block for constructing fused ring systems. For example, reaction with appropriate reagents can lead to the formation of thiazolo[3,2-a]pyrimidine structures. mdpi.com

Derivatization of the Pyrimidinone Core

The pyrimidinone ring itself presents several opportunities for substitution and modification, allowing for fine-tuning of the molecule's steric and electronic properties.

N-Alkylation and N-Acylation: The nitrogen atoms within the pyrimidine ring, particularly at the N1 and N3 positions, are susceptible to alkylation or acylation, depending on the reaction conditions and the tautomeric form of the pyrimidinone.

Substitution at C4-Oxygen: The keto group at the C4 position exists in tautomeric equilibrium with its enol form, 4-hydroxy-6-methyl-2-acetylpyrimidine. nih.gov This hydroxyl group can be targeted for etherification or esterification reactions. A parallel strategy involves the conversion of the analogous 2-thioxo derivative to a 2-thioether, which can then be reacted with various alkyl halides, demonstrating the reactivity of this position. researchgate.netnih.gov

Substitution at C5-Position: While the existing scaffold has a proton at the C5 position, electrophilic substitution reactions could potentially introduce substituents at this site, further increasing molecular diversity.

The following table summarizes potential derivatization strategies based on the reactivity of analogous pyrimidinone systems.

| Reactive Site | Reaction Type | Reagents | Potential Product Class | Reference |

| C2-Acetyl Group | Condensation | Hydrazines, Hydroxylamines | Hydrazones, Oximes | mdpi.com |

| C2-Acetyl Group | Cyclocondensation | α-Halo ketones, etc. | Fused heterocycles | mdpi.com |

| Pyrimidinone N-H | Alkylation / Acylation | Alkyl halides, Acid chlorides | N-Substituted pyrimidinones (B12756618) | scispace.com |

| C4-Keto/enol | Etherification | Alkyl halides (in basic medium) | 4-Alkoxy-pyrimidines | nih.gov |

| C2-Position (via thio-analog) | S-Alkylation | Substituted alkyl halides | 2-Alkylthio-pyrimidines | researchgate.net |

Scaffold Hopping and Ring Transformation

Advanced strategies move beyond simple derivatization to fundamentally alter the heterocyclic core, a process often referred to as "scaffold hopping." This allows for the exploration of novel chemical space while retaining key pharmacophoric features.

A notable example of such a strategy is the deconstruction-reconstruction approach. nih.gov This method involves the following conceptual steps:

Activation: The pyrimidine ring is first activated, for example, by forming an N-arylpyrimidinium salt.

Deconstruction: The activated ring is then cleaved with a nucleophile (e.g., piperidine) to form a versatile acyclic intermediate, such as an iminoenamine. nih.gov

Reconstruction: This intermediate, which retains the carbon backbone of the original pyrimidine, can be recyclized with a variety of reagents to form new heterocyclic scaffolds.

This powerful technique allows for the transformation of the initial pyrimidine core into a range of other five- or six-membered heterocycles. nih.gov

| Intermediate | Cyclization Partner | Resulting Scaffold | Reference |

| Iminoenamine | Guanidine | 2-Aminopyrimidine | nih.gov |

| Iminoenamine | Hydrazines | Pyrazole | nih.gov |

| Iminoenamine | Hydroxylamine | 1,2-Oxazole | nih.gov |

This deconstruction-reconstruction sequence effectively enables scaffold hopping, generating analogues that would be challenging to synthesize through conventional linear routes. nih.gov By applying such strategies to the this compound core, chemists can generate diverse libraries of new chemical entities for further investigation.

Spectroscopic Characterization of 2 Acetyl 6 Methylpyrimidin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

A hypothetical ¹H NMR spectrum of 2-acetyl-6-methylpyrimidin-4(3H)-one would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group and the methyl group on the pyrimidine (B1678525) ring would likely appear as sharp singlets. The chemical shifts of these signals would be influenced by their local electronic environments. Additionally, a signal corresponding to the vinyl proton on the pyrimidine ring and a broader signal for the N-H proton would be anticipated.

The ¹³C NMR spectrum would provide information on the carbon skeleton. One would expect to observe signals for the two methyl carbons, the carbonyl carbons of the acetyl and pyrimidinone moieties, and the sp²-hybridized carbons of the pyrimidine ring. The chemical shifts of these carbons would be indicative of their functional group and position within the molecule.

To definitively assign all proton and carbon signals, two-dimensional NMR techniques would be indispensable. Correlation Spectroscopy (COSY) would reveal proton-proton coupling relationships, while Heteronuclear Multiple Quantum Coherence (HMQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying longer-range correlations between protons and carbons, helping to piece together the complete molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands for the C=O stretching vibrations of both the acetyl ketone and the pyrimidinone amide. N-H stretching and bending vibrations, as well as C-H and C=C stretching frequencies, would also be anticipated, providing confirmatory evidence for the presence of these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation pattern. The molecular ion peak would confirm the elemental composition. Fragmentation would likely involve cleavage of the acetyl group and fragmentation of the pyrimidine ring, yielding characteristic fragment ions that could be used to support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For organic compounds such as this compound and its derivatives, this technique provides valuable information about the nature of the chromophores present and the effects of molecular structure on the energy of electronic transitions.

The electronic spectrum of a molecule is primarily influenced by the presence of π-systems and heteroatoms with non-bonding electrons. In the case of this compound, the pyrimidinone ring, with its conjugated double bonds and nitrogen atoms, along with the acetyl group, constitutes the principal chromophore. The absorption of UV radiation excites electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding molecular orbitals.

The key electronic transitions typically observed in such systems are:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are generally characterized by high molar absorptivity (ε) values and occur in molecules with conjugated systems.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen or oxygen atom, to a π* anti-bonding orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity compared to π → π* transitions.

Anticipated Spectroscopic Data

Based on the structure of this compound and data from analogous compounds, a hypothetical UV-Vis absorption profile can be proposed. The conjugated system of the pyrimidinone ring is expected to give rise to intense π → π* transitions, while the presence of nitrogen and oxygen atoms would lead to weaker n → π* transitions.

The following interactive table provides a representative, though hypothetical, dataset for this compound in a common solvent like ethanol. This data is based on typical values for similar heterocyclic systems and is intended for illustrative purposes pending experimental verification.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| This compound | Ethanol | ~220-240 | ~10000-15000 | π → π |

| This compound | Ethanol | ~280-300 | ~500-1000 | π → π |

| This compound | Ethanol | ~320-340 | ~100-300 | n → π* |

Influence of Substituents and Solvents

The electronic transitions of pyrimidinone derivatives are known to be influenced by the electronic nature of substituents on the ring. Electron-donating groups can cause a bathochromic (red) shift, moving the absorption to longer wavelengths, while electron-withdrawing groups may result in a hypsochromic (blue) shift.

Solvent polarity also plays a crucial role. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift. This is because polar solvents can stabilize the non-bonding orbital through hydrogen bonding, increasing the energy gap for the transition. Conversely, π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity due to the stabilization of the more polar excited state.

Further research involving the synthesis and detailed spectroscopic analysis of this compound and its derivatives is necessary to establish a definitive and experimentally validated UV-Vis absorption profile. Such studies would provide deeper insights into the electronic structure of this class of compounds and the nature of their excited states.

Computational and Theoretical Studies of 2 Acetyl 6 Methylpyrimidin 4 3h One

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds.

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability. rsc.org For a molecule like 2-acetyl-6-methylpyrimidin-4(3H)-one, the HOMO is likely localized on the electron-rich pyrimidinone ring and the oxygen atoms, while the LUMO may be distributed over the acetyl group and the conjugated system.

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. ajchem-a.com It is used to predict sites for electrophilic and nucleophilic attack. rsc.org In the MEP map of this compound, negative potential regions (typically colored red) would be expected around the carbonyl oxygen atoms, indicating them as likely sites for electrophilic attack. Positive potential regions (blue) would be found around the hydrogen atoms, particularly the N-H proton. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating capacity of the molecule. | A higher energy value suggests a greater tendency to donate electrons in reactions. |

| ELUMO (Energy of LUMO) | Represents the electron-accepting capacity of the molecule. | A lower energy value indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A large gap implies high kinetic stability and low chemical reactivity. ajchem-a.com |

Pyrimidinone systems, including this compound, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. The primary equilibrium for this molecule is between the keto form (pyrimidin-4(3H)-one) and the enol form (pyrimidin-4-ol).

Computational studies on related pyrimidinone structures have shown that the keto tautomer is generally more stable than the enol form, particularly in the gas phase and in nonpolar solvents. nih.govacs.org The introduction of a nitrogen atom into the ring, as in pyrimidines compared to pyridines, shifts the equilibrium to favor the ketonic form. nih.govacs.org This preference is influenced by factors such as aromaticity, electronic delocalization, and intramolecular hydrogen bonding. nih.gov The solvent environment can also play a crucial role; highly polar solvents may shift the equilibrium. researchgate.net For this compound, the named "4(3H)-one" structure represents the stable keto tautomer.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand (a small molecule) binds to the active site of a receptor, which is typically a protein. nih.gov These methods are fundamental in structure-based drug design. dntb.gov.ua

Molecular docking simulations place the ligand into the binding site of a target protein and score the different binding poses based on their predicted binding affinity. nih.gov The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding. mdpi.com

For this compound, docking studies would involve selecting a relevant protein target. The simulation would then predict the most stable binding orientation (pose) of the molecule within the protein's active site. This analysis also identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein. nih.gov For instance, the carbonyl groups and the N-H group of the pyrimidinone ring are potential sites for forming hydrogen bonds with the protein target. nih.gov

Table 2: Representative Data from a Hypothetical Docking Study

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions Predicted |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonding, π-π stacking |

| Kinase Target A | -9.2 | Leu240, Val295, Asp350 | Hydrogen bonding, hydrophobic interactions |

| Viral Protease B | -7.8 | His41, Cys145, Gly143 | Hydrogen bonding |

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net QSAR models are built using a "training set" of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.gov

A QSAR study for a series of pyrimidinone derivatives, including this compound, would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.gov A statistical model, such as multiple linear regression (MLR) or support vector machine (SVM), is then generated to create a mathematical equation linking these descriptors to the observed biological activity (e.g., IC₅₀ values). researchgate.netphyschemres.org Such models help identify the key structural features that are important for the desired biological effect, guiding the design of more potent molecules. nih.govbio-hpc.eu

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations are used to study the dynamic behavior of the system over time. nih.gov MD simulations track the movements of atoms and molecules, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.gov

An MD simulation of this compound bound to a protein target would reveal how the ligand adjusts its conformation within the binding pocket and how the protein itself might change shape to accommodate the ligand. dntb.gov.ua These simulations are crucial for verifying the stability of the binding pose predicted by docking and for calculating binding free energies more accurately, which can confirm the strength of the interaction. mdpi.com

Mechanistic and Target Oriented Biological Investigations of Pyrimidinone Derivatives

Enzyme Inhibition Mechanisms and Kinetics

Pyrimidinone derivatives have been the subject of numerous studies for their potential as enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Cholinesterase Inhibition Studies and Mechanism of Action

Derivatives of pyrimidine (B1678525) have been investigated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Studies on 2,4-disubstituted pyrimidine derivatives have shown that both steric and electronic properties at the C-2 and C-4 positions of the pyrimidine ring are crucial for inhibitory potency and selectivity. For instance, N-benzyl-2-thiomorpholinopyrimidin-4-amine was identified as a potent cholinesterase inhibitor with IC₅₀ values of 0.33 μM for AChE and 2.30 μM for BChE. Molecular modeling suggested that the C-2 thiomorpholine substituent orients toward the cationic active site region in AChE, while in BChE, it orients toward a hydrophobic region near the active site gorge entrance.

A series of pyrimidine and pyridine diamines designed as dual binding site inhibitors of cholinesterases demonstrated that many compounds act as mixed or uncompetitive inhibitors in the nanomolar range. Compound 9 , a pyrimidine diamine derivative, was the most active on Electrophorus electricus AChE (EeAChE) with a Kᵢ of 0.312 μM, while compound 22 was most potent on equine BChE (eqBChE) with a Kᵢ of 0.099 μM. nih.gov The mixed inhibition mechanism suggests interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. york.ac.uk

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism of Inhibition |

| 9 | EeAChE | 0.312 µM | Mixed |

| 19 | EeAChE | - | Uncompetitive |

| 22 | eqBChE | 0.099 µM | Mixed |

Deubiquitinase (USP7) Inhibition: Binding and Destructive Mechanisms

Ubiquitin-specific protease 7 (USP7) has emerged as an attractive drug target, particularly in oncology, due to its role in regulating the stability of proteins like the tumor suppressor p53. Pyrimidinone-based compounds have been developed as potent and selective inhibitors of USP7. nih.govnih.gov

Rational and structure-guided design has led to the discovery of novel USP7 inhibitors. nih.govnih.gov These inhibitors have been identified through methods like fragment-based screening and scaffold-hopping. nih.gov For example, a series of 4-hydroxypiperidine derivatives with a pyrimidine core resulted in a highly potent allosteric inhibitor, ALM34, with IC₅₀ values in the single-digit nanomolar range and high selectivity against other deubiquitinating enzymes (DUBs). nih.govebi.ac.uk The binding of these inhibitors is often elucidated through high-resolution co-crystallography, revealing interactions with key residues in the USP7 enzyme. nih.govmdpi.com

Some pyrazolopyrimidone derivatives have been shown to bind within the USP7 catalytic domain, participating in multiple hydrogen bond interactions. mayoclinic.org Another mechanism of inhibition involves the conversion of the active-site cysteine (Cys223) to dehydroalanine, which irreversibly destroys the catalytic residue. ebi.ac.ukmayoclinic.org This destructive mechanism is promoted by certain cyanopyrrolidine-containing inhibitors. ebi.ac.uk

The inhibition of USP7 by these compounds can lead to the degradation of oncoproteins like MDM2, which in turn stabilizes p53, promoting cancer cell death. mdpi.com

| Inhibitor Type | Mechanism | Key Features |

| Pyrimidinone-based allosteric inhibitors | Allosteric inhibition | High potency (nanomolar IC₅₀) and selectivity. nih.govebi.ac.uk |

| Pyrazolopyrimidone derivatives | Active site binding | Hydrogen bond interactions within the catalytic domain. mayoclinic.org |

| Cyanopyrrolidine derivatives | Irreversible covalent modification | Conversion of catalytic Cys223 to dehydroalanine. ebi.ac.ukmayoclinic.org |

Dipeptidyl Peptidase IV (DPP IV) Inhibition: Molecular Interactions

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents for the treatment of type 2 diabetes. nih.govnih.gov Pyrimidinone and pyrimidinedione derivatives have been designed and synthesized as potent and selective DPP-4 inhibitors. nih.govresearchgate.net

A series of novel pyrimidinedione derivatives showed excellent DPP-4 inhibitory activity, with compounds 11 , 15 , and 16 having IC₅₀ values of 64.47 nM, 188.7 nM, and 65.36 nM, respectively. researchgate.net Structure-activity relationship (SAR) studies of these compounds indicated that hydrophobic properties and specific substitutions on the phenyl moiety and alkyl side chain significantly influence their inhibitory activity. researchgate.net

Molecular docking studies of pyrazolo[3,4-d]pyrimidinones have helped to elucidate the molecular interactions with the DPP-IV enzyme. nih.gov For example, 6-methyl-5-(4-methylpyridin-2-yl)-1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one (compound 29 ) was identified as a potent inhibitor with an IC₅₀ of 1.06 µM. researchgate.net Dihydropyrimidine phthalimide hybrids have also been identified as highly potent DPP-4 inhibitors, with some exhibiting picomolar potency. acs.org The potent activity of these compounds is often attributed to hydrogen bonding and other interactions with the active site of DPP-4. acs.org

| Compound Series | Key Findings | Example IC₅₀ Values |

| Pyrimidinedione derivatives | Hydrophobicity and specific substitutions are key for activity. researchgate.netresearchgate.net | 11 : 64.47 nM, 16 : 65.36 nM researchgate.net |

| Pyrazolo[3,4-d]pyrimidinones | Showed potent DPP-IV inhibition. nih.govresearchgate.net | 29 : 1.06 µM researchgate.net |

| Dihydropyrimidine phthalimide hybrids | Exhibited picomolar potency. acs.org | 10g : 0.51 nM, 10i : 0.66 nM acs.org |

Receptor Binding and Modulation Profiles

Pyrimidinone derivatives have also been evaluated for their ability to bind to and modulate the activity of various cell surface receptors, demonstrating their potential as antagonists for conditions like hypertension and benign prostatic hyperplasia.

Angiotensin II Receptor Antagonism and Structure-Binding Relationships

A series of pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as antagonists of the angiotensin II receptor type 1 (AT₁). nih.gov These compounds were designed as analogues of the well-known AT₁ receptor blocker, losartan. nih.gov

One particularly potent antagonist, compound 12a (BR-A-657, Fimasartan), which contains a thioamido moiety, displayed high in vitro functional antagonism and binding affinity with IC₅₀ values of 0.42 nM and 0.13 nM, respectively. nih.gov In vivo studies showed that this compound is a highly potent and orally active AT₁ selective antagonist, with stronger potency than losartan. nih.gov

Structure-activity relationship studies on pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at the 3- and 5-positions of the pyrimidine ring, as well as the position of the biphenyltetrazole substituent, were critical for oral activity. nih.gov Specifically, a methyl substituent at the 3-position was found to be essential for potent in vivo activity. nih.gov Similarly, for pyrido[2,3-d]pyrimidine derivatives, compounds with a biphenylyltetrazole pharmacophore and small alkyl groups at the 2- and 4-positions of the pyridopyrimidine ring were the most potent in an AT₁ receptor binding assay. researchgate.net

| Compound Series | Key Structural Features for Activity | Example Compound | In Vitro Potency (IC₅₀) |

| Pyrimidin-4(3H)-one derivatives | Thioamido moiety | 12a (Fimasartan) | 0.13 nM (binding affinity) nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | Methyl group at the 3-position | - | - |

| Pyrido[2,3-d]pyrimidine derivatives | Biphenylyltetrazole and small alkyl groups at positions 2 and 4 | 4a | Potent in binding assay |

Alpha1-Adrenoceptor Antagonism: Design and Evaluation

Dihydropyrimidinone derivatives have been designed and synthesized as novel α₁ₐ-adrenoceptor-selective antagonists, which are of interest for the treatment of benign prostatic hyperplasia. york.ac.uknih.gov

Systematic modifications of a lead dihydropyrimidinone compound led to the identification of highly potent and subtype-selective compounds, such as (+)-30 and (+)-103 . These compounds exhibited high binding affinity for the α₁ₐ receptor with a Kᵢ of 0.2 nM and showed over 1500-fold selectivity over α₁ᵦ and α₁ₔ adrenoceptors. nih.gov These compounds were confirmed to be functional antagonists in human, rat, and dog prostate tissues. nih.gov

Structure-activity relationship studies of a related dihydropyrimidine series highlighted similarities and differences with the dihydropyrimidinone series. For instance, certain diarylpiperidine-containing compounds and those with substituted phenylpiperazine moieties showed good binding affinities for the α₁ₐ receptor in both series.

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Selectivity |

| (+)-30 | α₁ₐ-adrenoceptor | 0.2 nM | >1500-fold over α₁ᵦ and α₁ₔ |

| (+)-103 | α₁ₐ-adrenoceptor | 0.2 nM | >1500-fold over α₁ᵦ and α₁ₔ |

Negative Allosteric Modulation of Metabotropic Glutamate Receptors (e.g., mGlu3)

Metabotropic glutamate receptors (mGlus) are critical targets in neuroscience research due to their role in modulating synaptic plasticity and neuronal excitability. As of the current body of scientific literature, there are no specific studies investigating 2-acetyl-6-methylpyrimidin-4(3H)-one as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 3 (mGlu3) or other mGlu receptors. Research in this area has focused on other chemical scaffolds, and the potential for this specific pyrimidinone derivative to act on these receptors remains unexplored.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine nucleus. nih.gov Structure-activity relationship (SAR) studies are therefore crucial for understanding how a molecule like this compound might interact with biological targets and for guiding the design of more potent and selective analogs.

Identification of Key Structural Features for Biological Potency

While direct SAR studies on this compound are not extensively documented, research on related pyrimidinone structures provides valuable insights into the key features governing biological potency.

The Pyrimidinone Core: The pyrimidinone ring itself is a privileged scaffold in medicinal chemistry. The arrangement of its nitrogen atoms, carbonyl group, and capacity for tautomerization are fundamental to its ability to form hydrogen bonds and other interactions within the active sites of enzymes and receptors. nih.gov Studies on pyrimidine analogs as dihydroorotate dehydrogenase inhibitors have established that the intact amide and imide groups of the pyrimidine ring are essential for significant enzyme inhibition. nih.gov

Substituents at C2, C5, and C6: The substituents at the C2, C5, and C6 positions play a critical role in modulating activity, selectivity, and pharmacokinetic properties.

C6-Position: In a study of antitubercular 2-pyrazolylpyrimidinones, a hydrophobic phenyl substituent at the C6 position was found to be necessary for potent activity against M. tuberculosis. acs.org Replacing the phenyl group with smaller groups like methyl (CH₃) or trifluoromethyl (CF₃) led to a significant 10- to 15-fold loss in activity. acs.org This suggests that the 6-methyl group in this compound may confer different selectivity or potency profiles compared to analogs with larger aromatic groups at this position.

C5-Position: Research on pyrimidine analogs has shown that there can be a steric limitation at the C5 position. The introduction of a methyl group at this position can impact binding affinity, suggesting that the region around C5 in the corresponding biological target is spatially constrained. nih.gov

C2-Position: The C2 position is a common site for modification. The 2-acetyl group (COCH₃) in the subject compound introduces a potential hydrogen bond acceptor (the carbonyl oxygen) and a site for metabolic transformation. Its size, polarity, and rotational flexibility are key determinants of its interaction with target proteins.

Rational Design of Pyrimidinone Analogues Based on SAR

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. dovepress.com This approach is widely used in the rational design of new drugs based on the SAR of a series of active compounds. benthamdirect.com

For pyrimidinone derivatives, a typical pharmacophore model might include features such as hydrogen bond donors (from N-H groups), hydrogen bond acceptors (from carbonyl oxygen and ring nitrogens), and hydrophobic regions (from alkyl or aryl substituents). researchgate.net By mapping the features of a series of active pyrimidinone molecules, researchers can develop a hypothesis about the necessary interactions with a target. benthamdirect.com For instance, an atom-based QSAR (Quantitative Structure-Activity Relationship) model for a set of pyrimidine derivatives identified a best-fit hypothesis (DHHRR_1) with a high correlation coefficient (R² = 0.9487), which was then used to design a new library of 43 derivatives with predicted activity. benthamdirect.com

The rational design of analogs of this compound would involve systematically modifying the C2-acetyl and C6-methyl groups. Based on general SAR principles, this could include:

Varying the size of the alkyl group at the C6 position to probe for steric hindrance.

Replacing the C2-acetyl group with other functionalities (e.g., carboxamides, sulfonamides) to alter hydrogen bonding capacity and polarity.

Introducing substituents at the C5 position to explore steric and electronic effects.

These rationally designed analogs would then be synthesized and biologically evaluated, with the results used to refine the SAR and pharmacophore models for the specific target of interest. nih.gov

Investigations into Diverse Biological Activities

The pyrimidinone scaffold is a versatile template that has been incorporated into compounds designed for a wide range of biological activities. The following sections explore the mechanistic basis for its potential antiviral and anticancer effects, drawing on data from structurally related analogs.

Research on Antiviral Mechanisms and Targets (e.g., HIV-1 Integrase, Reverse Transcriptase)

While many pyrimidine-based compounds are known for their antiviral properties, particularly as nucleoside analogs that inhibit viral polymerases, specific research into the antiviral activity of this compound is not available in the current scientific literature. The potential for non-nucleoside pyrimidinone derivatives to inhibit viral enzymes like HIV-1 integrase or reverse transcriptase is an area of interest, but studies have not yet focused on this particular compound.

Research on Anticancer and Antiproliferative Mechanisms (e.g., kinase inhibition, cell line studies)

The pyrimidine scaffold is a cornerstone of many anticancer drugs, often acting as a kinase inhibitor by mimicking the adenine ring of ATP. Investigations into related pyrimidinone compounds have revealed significant antiproliferative activity against various cancer cell lines, suggesting potential mechanisms of action for this compound.

One structurally similar analog, 2-methyl-6-ferrocenylpyrimidin-4(3H)-one , was synthesized and evaluated for its cytotoxic effects. nih.gov This compound demonstrated a dose-dependent toxic effect against the MCF-7 human breast adenocarcinoma cell line. nih.gov The replacement of the C6-methyl group with a ferrocenyl moiety highlights a strategy for enhancing cytotoxicity, potentially through mechanisms involving oxidative stress or unique binding interactions conferred by the organometallic group. nih.gov

The antiproliferative activity of pyrimidinone derivatives is often linked to the inhibition of protein kinases that are overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). A study on a series of thioureas containing a pyrimidine ring found that some derivatives exhibited potent inhibitory activity against both EGFR and VEGFR-2 kinases. Molecular docking simulations suggested that these compounds could fit within the kinase domain active site, forming key interactions with residues like Met769 and Cys773.

The table below summarizes the in vitro anticancer activity of a selection of pyrimidinone derivatives against various human cancer cell lines, providing context for the potential potency of this class of compounds.

| Compound | Target Cell Line | Cell Line Type | Activity (IC₅₀) |

|---|---|---|---|

| 2-methyl-6-ferrocenylpyrimidin-4(3H)-one nih.gov | MCF-7 | Breast Adenocarcinoma | 17 ± 1 µM |

| Quinazoline-chalcone 14g nih.gov | K-562 | Leukemia | 0.622 µM |

| Pyrimidodiazepine 16c nih.gov | SNB-75 | CNS Cancer | 2.42 µM (TGI) |

| Thiourea (B124793) derivative 7b | MCF-7 | Breast Adenocarcinoma | 1.16 ± 0.22 µM |

| Thiourea derivative 7b | SK-LU-1 | Lung Adenocarcinoma | 1.22 ± 0.41 µM |

| Thiourea derivative 7e | HeLa | Cervical Cancer | 1.12 ± 0.13 µM |

| Thiourea derivative 7h | HepG2 | Hepatocellular Carcinoma | 1.12 ± 0.11 µM |

IC₅₀ = Half-maximal inhibitory concentration; TGI = Total Growth Inhibition concentration.

These findings collectively suggest that the pyrimidinone core, as present in this compound, is a promising scaffold for developing anticancer agents. The primary mechanism is likely through the inhibition of key cellular signaling pathways regulated by protein kinases, leading to the suppression of cancer cell proliferation and survival.

Research on Anti-inflammatory Pathways and Mediators (e.g., COX-2, p38 pathway)

Pyrimidinone derivatives have been identified as significant anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators. nih.gov The mechanism of action for many of these compounds is linked to the suppression of cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial for the synthesis of prostaglandins like PGE2 from arachidonic acid. nih.govallresearchjournal.com By inhibiting COX-1 and COX-2, these derivatives effectively reduce the production of prostaglandins, which are key players in vasodilation, fever, and pain signaling associated with inflammation. nih.gov

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory action against the expression and activities of several vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), leukotrienes, and various interleukins. allresearchjournal.com For instance, certain pyrimidine derivatives have demonstrated high selectivity in inhibiting COX-2 over COX-1, a desirable trait that can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

In addition to COX inhibition, the p38 MAP kinase pathway has been identified as a key signaling cascade for mediating the anti-inflammatory actions of related compounds. nih.gov This pathway is often involved in the activation of pro-inflammatory cytokines and the expression of enzymes like iNOS and COX-2. nih.govnih.gov Studies on structurally related molecules have shown that their anti-inflammatory properties may be exerted through the inhibition of p38 MAPK signaling, which in turn blocks the expression of these inflammatory enzymes. nih.gov Specifically, the p38α isoform is considered a primary mediator in cytokine-induced COX-2 activation. nih.gov The investigation into pyrimidinone derivatives suggests that their efficacy may stem from modulating these critical pathways, thereby reducing the inflammatory response.

Research on Antioxidant Mechanisms (e.g., radical scavenging activity)

The antioxidant properties of pyrimidinone derivatives are a significant area of pharmacological research. These compounds primarily exert their effects through direct radical scavenging mechanisms, neutralizing harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). semanticscholar.org The main characteristic of an antioxidant is its ability to trap free radicals, which are implicated in a wide range of chronic diseases. nih.gov

Common laboratory methods to evaluate this activity include testing the compound's ability to scavenge stable radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) cation radical (ABTS), as well as highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (O2−•). nih.gov

Studies on various synthesized pyrimidinone derivatives have demonstrated potent antioxidant activity. For example, a series of aryl-substituted pyrimidinones (B12756618) showed remarkable scavenging activity against DPPH radicals. derpharmachemica.com In another study, novel pyrimidine acrylamides were evaluated, with some compounds showing strong inhibition of lipid peroxidation. mdpi.com The antioxidant potential is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. For instance, certain 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives exhibited IC50 values in the range of 16.35 to 17.70 mg/ml in the DPPH assay, comparable to the standard ascorbic acid. ijpsonline.com

The mechanism of action involves the pyrimidinone core and its various substituents donating an electron or a hydrogen atom to the free radical, thereby stabilizing it. nih.gov The presence of specific functional groups, such as hydroxyl or amino groups at certain positions on the pyrimidine ring, can significantly enhance this radical scavenging capacity. nih.gov

Table 1: Radical Scavenging Activity of Selected Pyrimidinone Derivatives

Research on Anticonvulsant Mechanisms and Models

Pyrimidinone derivatives have emerged as a promising class of compounds with significant anticonvulsant activity. pensoft.net Their therapeutic potential is evaluated using various animal models of epilepsy that represent different seizure types. The two most common screening models are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. frontiersin.org The MES model is considered an analog of generalized tonic-clonic seizures, while the PTZ test is used to identify compounds that can raise the seizure threshold, reflecting efficacy against absence seizures. frontiersin.orgnih.gov

Research has shown that the anticonvulsant action of these derivatives is often mediated through the modulation of neurotransmitter systems and ion channels. wikipedia.orgepilepsysociety.org.uk Key mechanisms include the enhancement of GABA-mediated inhibitory neurotransmission, blockade of voltage-gated sodium channels, and attenuation of glutamate-mediated excitatory neurotransmission. epilepsysociety.org.uk For example, studies on triazolopyrimidine derivatives have confirmed the involvement of GABAA receptors, specifically the benzodiazepine (BZD) receptor, in their anticonvulsant activity. frontiersin.org

Several studies have synthesized and screened novel pyrimidinone derivatives, identifying compounds with potent activity. For instance, a series of 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one derivatives were screened for anticonvulsant activity on the PTZ seizure model in rats, establishing some structure-activity regularities. pensoft.net In another study, pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated marked anticonvulsant properties in the PTZ model, with effects comparable to the established drug valproate sodium. uran.ua One lead compound from this series also showed a moderate anticonvulsant effect in the MES test and a pronounced effect on caffeine-induced seizures, suggesting a complex mechanism of action. uran.ua

Table 2: Anticonvulsant Activity of Selected Pyrimidinone Derivatives

Research on Other Investigated Pharmacological Activities (e.g., antimicrobial, plant growth regulation)

Beyond their well-documented anti-inflammatory, antioxidant, and anticonvulsant effects, pyrimidinone derivatives exhibit a wide array of other pharmacological activities.

Antimicrobial Activity: The pyrimidine nucleus is a core component of many compounds with significant antimicrobial properties. orientjchem.org Derivatives have been developed that show broad-spectrum activity against various bacterial and fungal strains. nih.gov For example, a series of novel pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized and evaluated for their antimicrobial activity. nih.gov Many of these compounds demonstrated good antibacterial and antifungal effects, comparable to reference drugs like streptomycin and fusidic acid. nih.gov The mechanism of action for some antimicrobial pyrimidines involves targeting essential microbial enzymes, such as DNA gyrase, thereby inhibiting bacterial replication. mdpi.com

Plant Growth Regulation: Certain pyrimidine derivatives have been investigated for their effects on plant growth and development, acting as plant growth regulators. nih.govresearchgate.net These compounds can influence various physiological processes in plants, such as cell division, shoot proliferation, and root formation. phytotechlab.com For example, specific pyrimidine methyl alcohol analogs have been shown to inhibit gibberellin biosynthesis in the fungus Gibberella fujikuroi, a pathway that is also crucial for stem elongation in higher plants. nih.gov The structure-activity relationship of these compounds indicates that their effectiveness can differ between fungal and higher plant systems, suggesting specificity in their interaction with target enzymes like ent-kaurene oxidase. nih.gov The phytohormone-like effects of these synthetic compounds are often compared to natural plant hormones like auxins and cytokinins. researchgate.neteagri.org

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel Pyrimidinone-Based Chemical Probes for Biological Systems

A significant future direction lies in the development of chemical probes derived from pyrimidinone scaffolds to investigate complex biological systems. Chemical probes are specialized small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in a cellular context. The creation of probes from molecules like 2-acetyl-6-methylpyrimidin-4(3H)-one would involve strategic chemical modifications.

Key modifications include the incorporation of:

Reporter Tags: Attaching fluorescent dyes or isotopic labels to the pyrimidinone core would allow for direct visualization and quantification of the molecule's interaction with its target within cells or tissues.

Affinity Tags: Introducing moieties like biotin (B1667282) would facilitate the isolation and identification of protein targets through techniques such as affinity chromatography and subsequent mass spectrometry.

These probes are instrumental in target validation—confirming that a protein's activity is linked to a disease state—and in elucidating the intricate biological pathways in which these proteins operate. nih.gov For instance, a pyrimidinone-based probe could be used to explore its role in modulating protein-protein interactions (PPIs), an area where such scaffolds have shown significant promise. acs.org The development of these tools is a critical step in translating foundational chemical discoveries into a deeper understanding of biology and disease.

Advancements in Stereoselective and Asymmetric Synthesis of Pyrimidinone Analogues

While this compound itself is achiral, the synthesis of its future analogues will increasingly focus on stereoselective and asymmetric methods. Many biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with the various three-dimensional arrangements (stereoisomers) of a drug molecule. One stereoisomer may exhibit potent therapeutic activity while another could be inactive or even cause unwanted side effects.

Future synthetic strategies will therefore prioritize precise control over the 3D architecture of pyrimidinone derivatives. This involves the use of modern synthetic techniques:

Chiral Catalysts: Employing organo-catalysts or transition-metal complexes that can direct the formation of a specific stereoisomer. jchemrev.com

Chiral Pool Synthesis: Using naturally occurring chiral molecules as starting materials to build new, complex pyrimidinone structures. jchemrev.com

These advanced methods allow for the efficient production of single-enantiomer compounds, which is crucial for developing safer and more effective medicines. jchemrev.comorganic-chemistry.org By focusing on asymmetric synthesis, chemists can create libraries of structurally defined pyrimidinone analogues, enabling a more precise investigation of structure-activity relationships (SAR) and the optimization of drug candidates.

Integration of Advanced Computational Methods with High-Throughput Screening for Target Identification

The synergy between computational chemistry and experimental screening is revolutionizing the process of drug discovery. nih.gov For the pyrimidinone class of compounds, this integration will be pivotal in identifying new biological targets and potent lead molecules. The process involves a multi-step workflow that leverages the power of modern computing to make laboratory work more efficient and targeted. alliedacademies.orgresearchgate.net

This integrated approach typically follows a workflow:

| Step | Method | Purpose |

| 1. Virtual Screening | Molecular Docking, Pharmacophore Modeling | Computationally screen vast digital libraries of pyrimidinone derivatives against the structures of known disease-related proteins to predict binding affinity and identify potential "hits". alliedacademies.orgresearchgate.net |

| 2. Prioritization | AI and Machine Learning Algorithms | Analyze virtual screening data to rank compounds based on predicted efficacy and drug-like properties, prioritizing a smaller, more promising set for synthesis. nih.gov |

| 3. High-Throughput Screening (HTS) | Biochemical and Cellular Assays | Experimentally test the prioritized compounds against the identified biological target to validate the computational predictions and measure their actual activity. |

| 4. Hit-to-Lead Optimization | Structure-Guided Design, Computational Modeling | Use experimental data and co-crystal structures to guide further chemical modifications, improving the potency and selectivity of the most promising compounds. nih.govnih.govacs.orgqub.ac.uk |

This approach significantly accelerates the discovery timeline by focusing experimental resources on compounds with the highest probability of success, thereby reducing costs and increasing the efficiency of identifying novel therapeutic agents based on the pyrimidinone scaffold. researchgate.net

Exploration of Emerging Biological Targets and Disease Pathways for Pyrimidinone Scaffolds

The structural versatility of the pyrimidinone core makes it an ideal starting point for exploring novel therapeutic applications against a wide range of diseases. mdpi.com While pyrimidines are known components of anticancer and antimicrobial drugs, future research will target emerging and previously "undruggable" biological targets.

Potential new areas of exploration for pyrimidinone scaffolds include:

Deubiquitinating Enzymes (DUBs): Enzymes like Ubiquitin-specific protease 7 (USP7) are gaining attention as targets in cancer therapy due to their role in protein stability and DNA damage repair. nih.govnih.govacs.orgqub.ac.uk Pyrimidinone-based inhibitors have already been identified as potent modulators of USP7, demonstrating the scaffold's potential in this area. nih.govnih.govacs.orgqub.ac.uk

Protein-Protein Interactions (PPIs): Many diseases are driven by abnormal interactions between proteins. Designing small molecules that can disrupt these interactions is a major challenge. The rigid, polycyclic frameworks that can be built from pyrimidinone units are well-suited to mimic protein secondary structures, making them promising candidates for developing PPI modulators. acs.org

Kinases in Signal Transduction: While kinases are established drug targets, new and specific inhibitors are constantly needed to overcome drug resistance. Fused pyrimidine (B1678525) systems, in particular, are privileged scaffolds for developing novel kinase inhibitors for cancer treatment. researchgate.net

Infectious Diseases: The pyrimidine scaffold is a cornerstone of many anti-infective agents. Future work will involve designing novel pyrimidinone derivatives to combat drug-resistant strains of bacteria and viruses by inhibiting essential microbial enzymes.

By systematically exploring these and other emerging targets, researchers can expand the therapeutic utility of the pyrimidinone chemical class, potentially leading to first-in-class medicines for a variety of challenging diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-acetyl-6-methylpyrimidin-4(3H)-one and its derivatives?

- Methodological Answer : The synthesis typically involves alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using reagents like dimethyl sulfate or methyl iodide in basic conditions (e.g., KCO/EtOH or MeONa/MeOH), followed by substitution with aromatic amines at elevated temperatures (~140°C). Both alkylation methods yield high product purity (>90%), enabling flexibility in reagent selection . For derivatives, condensation reactions with aldehydes and urea/thiourea in refluxing solvents (e.g., n-heptane-toluene) catalyzed by ZnCl are effective for generating dihydropyrimidinone analogs .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- 1H NMR spectroscopy to verify substituent positions and hydrogen environments (e.g., acetyl and methyl groups).

- Chromatography-mass spectrometry (LC-MS) to confirm molecular mass and purity.

- Elemental analysis to validate empirical composition (C, H, N percentages).

- X-ray crystallography (if crystalline) for unambiguous bond-length and angle determination, as demonstrated in related pyrimidinone derivatives .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between spectroscopic data and X-ray crystallography results in pyrimidinone derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. To resolve these:

- Perform variable-temperature NMR to detect tautomeric equilibria or conformational flexibility.

- Use density functional theory (DFT) calculations to model solution-phase structures and compare with crystallographic data.

- Employ SHELXL refinement with high-resolution crystallographic data to minimize model bias and validate hydrogen-bonding networks .

Q. How can computational methods like molecular docking be integrated into the study of pyrimidinone derivatives' biological activity?

- Methodological Answer :

- Target identification : Use databases (e.g., PDB) to select protein targets (e.g., GABA receptors for anticonvulsant studies).

- Docking simulations : Employ software like AutoDock Vina to predict binding affinities and interaction modes of pyrimidinone derivatives.

- Validation : Correlate docking scores with in vitro bioassay results (e.g., MES or scPTZ seizure models) to refine computational models.